

Spectroscopic Data of Butoxyethoxydimethylsilane: A Technical Guide

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Compound of Interest

Compound Name: Butoxyethoxydimethylsilane

Cat. No.: B092165

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This guide provides a detailed overview of the expected spectroscopic data for **Butoxyethoxydimethylsilane**, targeting researchers, scientists, and professionals in drug development. The document encompasses predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **Butoxyethoxydimethylsilane**. These values are estimated based on typical ranges for similar organosilane compounds and general spectroscopic principles.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.65	t	2H	-O-CH ₂ -CH ₂ -O-
~3.58	t	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~3.45	t	2H	-O-CH ₂ -CH ₂ -O-
~1.55	m	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.38	m	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.92	t	3H	-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.10	s	6H	Si-(CH ₃) ₂

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~72.5	-O-CH ₂ -CH ₂ -O-
~68.0	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~63.0	-O-CH ₂ -CH ₂ -O-
~31.8	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~19.5	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~14.0	-CH ₂ -CH ₂ -CH ₂ -CH ₃
~ -2.0	Si-(CH ₃) ₂

Table 3: Predicted IR Data

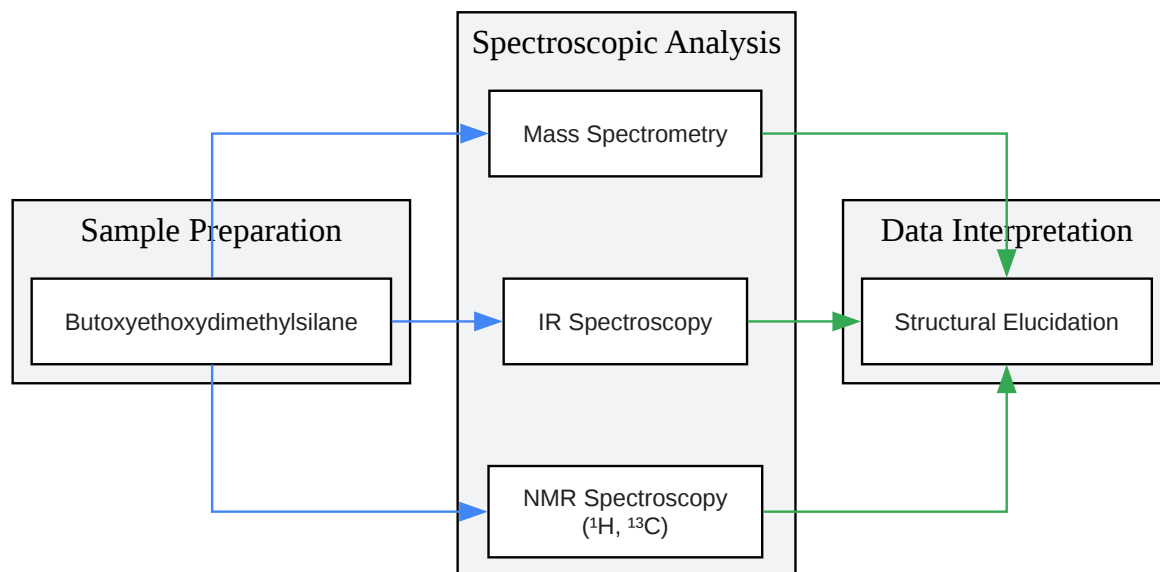
Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretching (alkyl)
1260	Medium	Si-CH ₃ symmetric deformation
1100-1000	Strong, Broad	Si-O-C and C-O-C stretching
840, 780	Medium	Si-C stretching and CH ₃ rocking on Si

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
[M-CH ₃] ⁺	Low	Loss of a methyl group
[M-OC ₄ H ₉] ⁺	Moderate	Loss of the butoxy group
[M-OCH ₂ CH ₂ OC ₄ H ₉] ⁺	High	Loss of the butoxyethoxy group
73	High	[(CH ₃) ₂ SiOH] ⁺
59	Moderate	[(CH ₃) ₂ SiH] ⁺

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like **Butoxyethoxydimethylsilane** is depicted in the following diagram. This process ensures a comprehensive characterization of the molecule's structure.



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General workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard procedures for the analysis of organosilanes.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
- Sample Preparation: Approximately 10-20 mg of **Butoxyethoxydimethylsilane** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (zg30).
 - Number of Scans: 16-32 scans are typically sufficient.

- Spectral Width: A spectral width of approximately 12-16 ppm is used.
- Relaxation Delay: A relaxation delay of 1-2 seconds is employed.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (zgpg30).
 - Number of Scans: 256-1024 scans are generally required due to the lower natural abundance of ^{13}C .
 - Spectral Width: A spectral width of about 200-250 ppm is used.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is set to ensure full relaxation of quaternary carbons.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm for ^1H and the solvent peak of CDCl_3 at 77.16 ppm for ^{13}C .

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
 - Neat Liquid: A drop of the neat liquid sample is placed directly onto the ATR crystal.
 - Solution: Alternatively, a dilute solution of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl_4) can be prepared and placed in a liquid IR cell (e.g., NaCl plates).
- Data Acquisition:
 - Spectral Range: The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} .
 - Resolution: A resolution of 4 cm^{-1} is generally sufficient.

- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or the solvent is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction and separation from any impurities.
- Sample Preparation: A dilute solution of **Butoxyethoxydimethylsilane** is prepared in a volatile organic solvent such as dichloromethane or hexane (typically 1 mg/mL).
- GC-MS Conditions:
 - Injection: 1 μ L of the sample solution is injected into the GC inlet, which is typically held at a temperature of 250 $^{\circ}$ C.
 - GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is commonly used.
 - Oven Program: The oven temperature is initially held at a low temperature (e.g., 50 $^{\circ}$ C) for a few minutes and then ramped up to a higher temperature (e.g., 250 $^{\circ}$ C) at a rate of 10-20 $^{\circ}$ C/min.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: The mass analyzer scans a range of m/z values, typically from 40 to 500 amu.

- Ion Source Temperature: The ion source is maintained at a temperature of approximately 230 °C.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (if present) and the fragmentation pattern. The fragmentation pattern provides valuable information about the structure of the molecule. The general workflow for cross-linking mass spectrometry often involves enzymatic digestion of cross-linked proteins, followed by LC-MS/MS analysis and database searching to identify the cross-linked peptides.[1]

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References

- 1. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
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